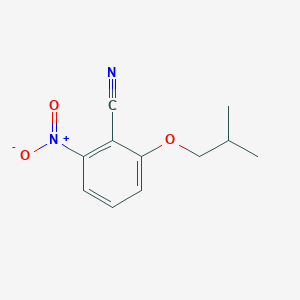

2-Isobutoxy-6-nitrobenzonitrile

Description

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-(2-methylpropoxy)-6-nitrobenzonitrile |

InChI |

InChI=1S/C11H12N2O3/c1-8(2)7-16-11-5-3-4-10(13(14)15)9(11)6-12/h3-5,8H,7H2,1-2H3 |

InChI Key |

UBNWANRBCMBORT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isobutoxy-6-nitrobenzonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of nitrobenzonitrile derivatives typically involves nucleophilic substitution or nitration reactions. For example, halogenated precursors (e.g., bromo-nitrobenzonitrile analogs) can undergo alkoxylation using isobutoxide under controlled conditions. Key parameters to optimize include:

- Temperature : Elevated temperatures (80–120°C) to enhance reaction kinetics while avoiding decomposition.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of inorganic bases (e.g., K₂CO₃) in aprotic solvents like DMF or DMSO .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validation : Compare yields and purity via HPLC or GC-MS. Reference analogous protocols for 2-bromo-4-cyclobutoxy-6-fluorobenzonitrile synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Isobutoxy-6-nitrobenzonitrile, and how should data interpretation be standardized?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isobutoxy group at position 2, nitro at position 6). The nitrile group (C≡N) typically appears at ~110–120 ppm in ¹³C NMR.

- IR : Strong absorbance near 2230 cm⁻¹ (C≡N stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Cross-validate with computational tools like PubChem’s InChI/SMILES data for structural consistency .

Q. What are the critical safety and stability considerations when handling 2-Isobutoxy-6-nitrobenzonitrile in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group.

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of nitro compounds.

- Decomposition : Monitor for color changes (yellow to brown) indicating nitro group degradation. Stability studies via accelerated thermal analysis (e.g., TGA/DSC) can identify safe operating temperatures .

Advanced Research Questions

Q. How does the electronic nature of the isobutoxy group influence the reactivity of 2-Isobutoxy-6-nitrobenzonitrile in cross-coupling reactions?

- Methodological Answer : The electron-donating isobutoxy group (via oxygen’s lone pairs) may deactivate the aromatic ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (SNAr) at the nitro-bearing position. To test reactivity:

- Perform Suzuki-Miyaura couplings using Pd catalysts with boronic acids. Compare yields with non-alkoxylated analogs (e.g., 2-bromo-6-nitrobenzonitrile) to assess electronic effects .

- Computational analysis (DFT) of frontier molecular orbitals (HOMO/LUMO) can predict regioselectivity.

Q. What computational strategies are effective in modeling the electronic properties and potential bioactivity of 2-Isobutoxy-6-nitrobenzonitrile?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine bond lengths, charge distribution, and dipole moments. Compare with crystallographic data from similar nitriles (e.g., 2-methyl-4-phenoxybenzonitrile derivatives) .

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes), leveraging nitro group’s electron-withdrawing effects for binding affinity predictions.

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for 2-Isobutoxy-6-nitrobenzonitrile?

- Methodological Answer :

- Experimental Repetition : Re-run NMR under standardized conditions (e.g., deuterated DMSO, 25°C) to rule out solvent/temperature artifacts.

- Cross-Validation : Compare with literature data for structurally similar compounds (e.g., 2-alkoxy-6-nitrobenzonitriles). For discrepancies, use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

- Collaborative Analysis : Engage in peer discussions or databases (e.g., PubChem) to reconcile outliers, adopting a iterative refinement approach common in qualitative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.